molecular formula C16H14OS2 B12793127 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide CAS No. 34826-14-7

4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide

Cat. No.: B12793127
CAS No.: 34826-14-7
M. Wt: 286.4 g/mol
InChI Key: GKGZFTVWJQDQBP-UHFFFAOYSA-N
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Description

4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is an organic compound with the molecular formula C16H14S2O It is a derivative of 1,2-dithiine, characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the dithiine ring, and an oxide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1,3-butadiene with sulfur to form the dithiine ring, followed by oxidation to introduce the oxide group at the 1 position. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iodine or bromine to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-3,6-dihydro-1,2-dithiine: Lacks the oxide group at the 1 position.

    5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: Contains a thione group instead of an oxide.

    1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: A related compound with different substituents and oxidation states.

Uniqueness

4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is unique due to the presence of both phenyl groups and the oxide group, which confer distinct chemical and biological properties

Properties

CAS No.

34826-14-7

Molecular Formula

C16H14OS2

Molecular Weight

286.4 g/mol

IUPAC Name

4,5-diphenyl-3,6-dihydrodithiine 1-oxide

InChI

InChI=1S/C16H14OS2/c17-19-12-16(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

GKGZFTVWJQDQBP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CS(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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